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Introduction

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) from the oxicam class with

potent analgesic and anti-inflammatory properties.[1][2] Its primary mechanism of action is the

balanced inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical

for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2]

Beyond its well-documented effects on prostaglandin synthesis, lornoxicam exhibits broader

immunomodulatory activities, including the inhibition of pro-inflammatory cytokines and

inducible nitric oxide synthase (iNOS).[3][4][5] Flow cytometry is a powerful, high-throughput

technique ideal for dissecting the complex effects of compounds like lornoxicam on

heterogeneous immune cell populations at a single-cell level. This application note provides an

overview of lornoxicam's effects on immune cells and protocols for their analysis using flow

cytometry.

Principle of Action and Immunomodulatory Effects

Lornoxicam exerts its effects through several mechanisms that can be quantified using flow

cytometry:

COX-1 and COX-2 Inhibition: Lornoxicam is a potent and balanced inhibitor of both COX-1

and COX-2 isoforms.[3][5] This inhibition reduces the production of prostaglandins, which are

involved in all phases of inflammation.[6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1203228?utm_src=pdf-interest
https://synapse.patsnap.com/article/what-is-the-mechanism-of-lornoxicam
https://go.drugbank.com/drugs/DB06725
https://synapse.patsnap.com/article/what-is-the-mechanism-of-lornoxicam
https://go.drugbank.com/drugs/DB06725
https://pubmed.ncbi.nlm.nih.gov/10450786/
https://www.clinpgx.org/literature/15120822/pathway
https://go.drugbank.com/articles/A15721
https://pubmed.ncbi.nlm.nih.gov/10450786/
https://go.drugbank.com/articles/A15721
https://pmc.ncbi.nlm.nih.gov/articles/PMC5626385/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytokine Production: Lornoxicam has been shown to significantly inhibit the formation of

Interleukin-6 (IL-6) in stimulated monocytic cells.[3][5] It has a more moderate effect on other

pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and IL-1β.[5] In

patients with acute pancreatitis, lornoxicam use was associated with decreased production

of TNF-α, IL-6, and IL-8.[7]

Inhibition of iNOS: The drug dose-dependently inhibits the formation of nitric oxide (NO) by

affecting iNOS, further contributing to its anti-inflammatory profile.[3][8]

Effects on Monocytes and Macrophages: Lornoxicam can induce an anti-inflammatory

phenotype in monocytes, characterized by reduced expression of MHC class II and

increased expression of the scavenger receptor CD163.[9][10] It also reduces the capacity of

monocytes to uptake bacteria and produce reactive oxygen species (ROS).[9]

Effects on Neutrophils: Lornoxicam has been shown to inhibit the migration (chemotaxis) of

human polymorphonuclear cells (PMNs), or neutrophils, in response to various

chemoattractants.[11][12][13] It also impairs their phagocytic capacity and ROS production.

[9]

Effects on Lymphocytes: Administration of lornoxicam has been observed to cause a

reduction in the numbers of total lymphocytes, including CD4+ T cells, γδ T cells, and B cells.

[9][10]

Data Presentation
Table 1: Inhibitory Concentrations (IC50) of Lornoxicam on Key Inflammatory Mediators

Target Cell Type / System IC50 Value Reference

COX-1 Intact Human Cells 0.005 µM [3][5][14]

COX-2 Intact Human Cells 0.008 µM [3][5][14]

IL-6 Formation
LPS-stimulated THP-1

monocytic cells
54 µM [3][5][14]

| NO Formation (iNOS) | LPS-stimulated RAW 264.7 macrophages | 65 µM |[3][5][14] |
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Table 2: Summary of Lornoxicam's Effects on Immune Cell Phenotype and Function

Immune Cell Type Observed Effect
Key Markers for
Flow Cytometry

Reference

Monocytes

Decreased
phagocytosis and
ROS production.
Reduced MHC
Class II expression.
Increased CD163
expression.

CD14, CD16,
CD11b, HLA-DR
(MHC II), CD163,
ROS indicators
(e.g., DHR-123)

[9][10]

Neutrophils

Reduced chemotaxis,

phagocytosis, and

ROS production.

CD11b, CD66b,

CD16, ROS indicators
[9][11]

| Lymphocytes | Reduction in circulating numbers of CD4+ T cells, γδ T cells, and B cells. |

CD3, CD4, CD8, TCR γδ, CD19 |[9][10] |

Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the primary signaling pathway affected by lornoxicam and a

typical workflow for its analysis.
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Lornoxicam's primary mechanism via COX inhibition.
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Caption: Lornoxicam's primary mechanism via COX inhibition.
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Caption: General experimental workflow for flow cytometry.

Experimental Protocols
Protocol 1: Analysis of Lornoxicam's Effect on Monocyte Activation Markers
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This protocol details the in vitro treatment of human Peripheral Blood Mononuclear Cells

(PBMCs) to assess lornoxicam's impact on monocyte surface marker expression.

Materials:

Ficoll-Paque™ PLUS

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

Lornoxicam (stock solution in DMSO)

Lipopolysaccharide (LPS) (e.g., from E. coli O111:B4)

FACS Buffer (PBS + 1% BSA + 2mM EDTA)[15]

Human TruStain FcX™ (Fc receptor blocking solution)

Fluorochrome-conjugated antibodies: anti-CD14, anti-CD16, anti-HLA-DR, anti-CD163

Viability dye (e.g., Ghost Dye™)

96-well U-bottom plate

Flow cytometer

Methodology:

Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque™ density

gradient centrifugation.

Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate 1 x 10^6 cells

per well in a 96-well U-bottom plate.

Lornoxicam Treatment: Prepare serial dilutions of lornoxicam (e.g., 0.1 µM to 100 µM) and a

vehicle control (DMSO). Pre-incubate cells with lornoxicam or vehicle for 1 hour at 37°C, 5%

CO2.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.protocols.io/view/standard-protocols-for-flow-cytometry-for-monocyte-rm7vzk6rrvx1/v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stimulation: Add LPS to a final concentration of 100 ng/mL to appropriate wells to stimulate

monocyte activation. Include unstimulated controls. Incubate for 18-24 hours.

Cell Harvest and Staining: a. Harvest cells and wash once with cold FACS buffer. b. Stain

with a viability dye according to the manufacturer's protocol to exclude dead cells from

analysis. c. Block Fc receptors with Human TruStain FcX™ for 10 minutes at 4°C. d. Add the

antibody cocktail (anti-CD14, anti-CD16, anti-HLA-DR, anti-CD163) and incubate for 30

minutes at 4°C in the dark. e. Wash cells twice with FACS buffer. f. Resuspend cells in 200

µL of FACS buffer for acquisition.

Flow Cytometry Acquisition: Acquire samples on a flow cytometer. Collect at least 50,000-

100,000 events in the live cell gate.

Data Analysis: a. Gate on live, single cells. b. Identify the monocyte population based on

forward and side scatter, then refine using CD14 expression. c. Analyze the expression

levels (Mean Fluorescence Intensity, MFI) of HLA-DR and CD163 on the gated monocyte

population across different treatment conditions.

All Events
(FSC-A vs SSC-A)

Singlets
(FSC-A vs FSC-H)

Gate 1 Live Cells
(Viability Dye vs SSC-A)

Gate 2 Monocytes
(FSC-A vs SSC-A)

Gate 3 Marker Analysis
(HLA-DR vs CD163)

Gate 4

Click to download full resolution via product page

Caption: A sequential gating strategy for monocyte analysis.

Protocol 2: Intracellular Cytokine Staining for IL-6 in Monocytes

This protocol measures the intracellular accumulation of IL-6 in monocytes following lornoxicam

treatment.

Materials:

All materials from Protocol 1

Brefeldin A (protein transport inhibitor)

Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm™ kit)
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Permeabilization/Wash Buffer

Fluorochrome-conjugated anti-human IL-6 antibody

Methodology:

Cell Isolation and Treatment: Follow steps 1-3 from Protocol 1.

Stimulation and Protein Transport Inhibition: a. Add LPS (100 ng/mL) to stimulate the cells. b.

Simultaneously, add Brefeldin A (e.g., 5 µg/mL) to all wells to block cytokine secretion. c.

Incubate for 4-6 hours at 37°C, 5% CO2.

Surface Staining: a. Harvest cells and perform viability and surface marker staining (anti-

CD14) as described in Protocol 1 (steps 5a-d, omitting irrelevant surface markers). b. Wash

cells once with FACS buffer.

Fixation and Permeabilization: a. Resuspend cells in a fixation buffer and incubate for 20

minutes at 4°C. b. Wash cells twice with a permeabilization/wash buffer.

Intracellular Staining: a. Resuspend the permeabilized cells in the permeabilization/wash

buffer containing the anti-IL-6 antibody. b. Incubate for 30 minutes at 4°C in the dark. c.

Wash cells twice with permeabilization/wash buffer. d. Resuspend in FACS buffer for

acquisition.

Acquisition and Analysis: Acquire samples on a flow cytometer. Gate on live, singlet, CD14+

monocytes and quantify the percentage of IL-6 positive cells and their MFI.

Protocol 3: T Cell Activation Analysis

This protocol evaluates the effect of lornoxicam on the expression of early activation markers

on T cells.

Materials:

All relevant materials from Protocol 1

Anti-CD3/CD28 T cell activator beads or soluble antibodies
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Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25

Methodology:

Isolate and Plate PBMCs: Follow steps 1-2 from Protocol 1.

Lornoxicam Treatment: Pre-incubate cells with lornoxicam or vehicle control for 1 hour as

described in Protocol 1, step 3.

T Cell Activation: Add anti-CD3/CD28 activator beads or soluble antibodies according to the

manufacturer's instructions. Incubate for 24 hours at 37°C, 5% CO2.

Staining: Harvest cells and perform viability and surface staining using the T cell antibody

panel (anti-CD3, CD4, CD8, CD69, CD25) following the steps in Protocol 1 (5a-e).

Acquisition and Analysis: a. Acquire samples on a flow cytometer. b. Gate on live, single

lymphocytes. c. Identify CD3+ T cells, then further delineate CD4+ and CD8+ subsets. d.

Analyze the expression of the activation markers CD69 and CD25 on both CD4+ and CD8+

T cell populations. Compare the percentage of positive cells and MFI across treatment

groups.

Conclusion

Lornoxicam demonstrates significant immunomodulatory effects beyond COX inhibition,

impacting the function and phenotype of key innate and adaptive immune cells. Flow cytometry

provides an indispensable tool for researchers, scientists, and drug development professionals

to perform detailed, single-cell analysis of these effects. The protocols provided herein offer a

robust framework for investigating how lornoxicam and other immunomodulatory compounds

influence immune cell activation, cytokine production, and phenotypic changes.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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